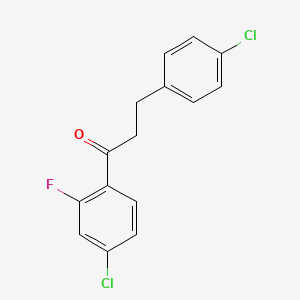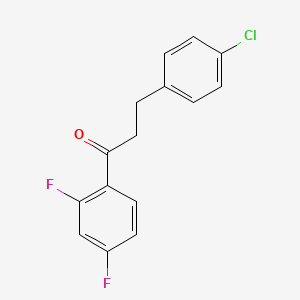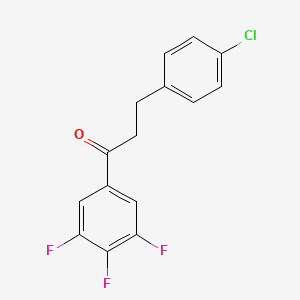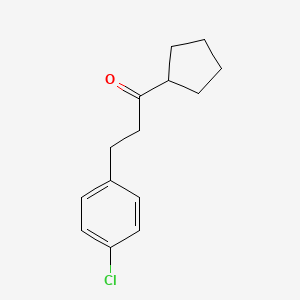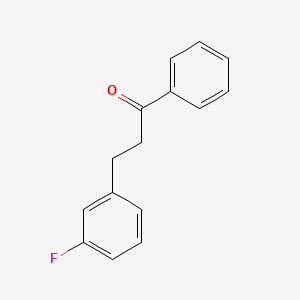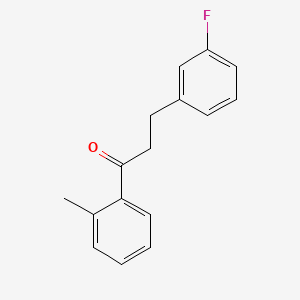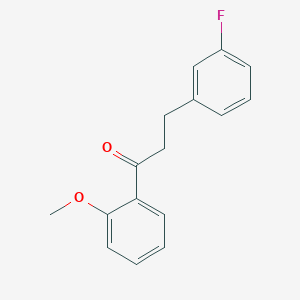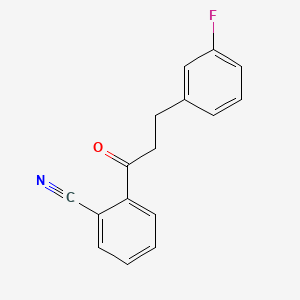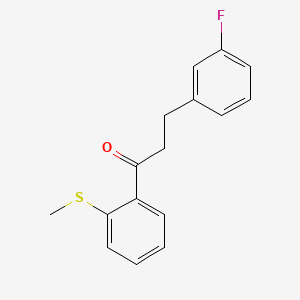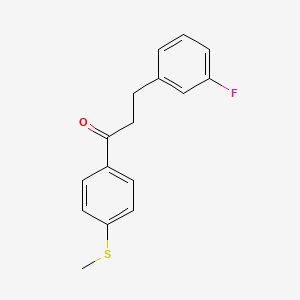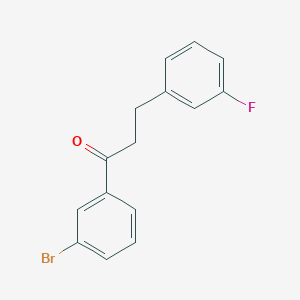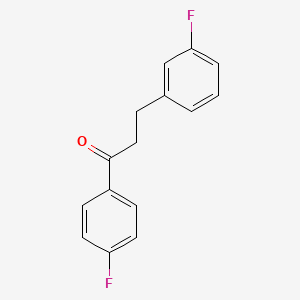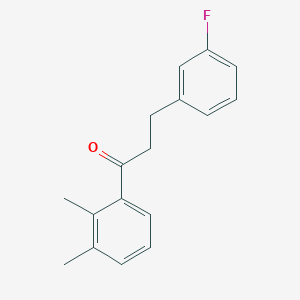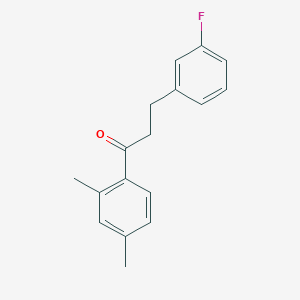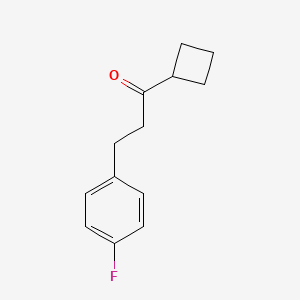
Cyclobutyl 2-(4-fluorophenyl)ethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cyclobutyl 2-(4-fluorophenyl)ethyl ketone” is a chemical compound with the molecular formula C13H15FO . It is used in research and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “Cyclobutyl 2-(4-fluorophenyl)ethyl ketone” consists of a cyclobutyl group, a 4-fluorophenyl group, and an ethyl ketone group. The molecular weight of the compound is 206.26 g/mol.Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactions
Cyclobutyl 2-(4-fluorophenyl)ethyl ketone and related compounds have been utilized in various synthetic methodologies, demonstrating their versatility in chemical reactions. For instance, the ethylaluminum dichloride-promoted ring enlargement reaction of 2-(1-alkenyl)-1-cyclobutyl ketones, prepared by conjugate addition of 1-alkenylmagnesium bromides with 1-cyclobutenyl ketones, leads to the formation of various 1,2-disubstituted 4-acyl-1-cyclohexenes (Fujiwara & Takeda, 1990). This showcases the application of cyclobutyl ketones in ring expansion reactions, contributing to the synthesis of more complex cyclic structures.
Cyclization Reactions
Cyclobutyl 2-(4-fluorophenyl)ethyl ketone analogs have been explored in cyclization reactions. The cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, for example, leads to the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, highlighting their potential in constructing nitrogen-containing heterocycles (Uchiyama et al., 1998).
Reactivity Studies
The study of tertiary arylcarbinyloxyl radicals bearing alpha-cyclopropyl and alpha-cyclobutyl groups has provided insights into the reactivity of these radicals, with cyclobutyl groups undergoing specific beta-scission reactions. This research contributes to a deeper understanding of the structural effects on the stability and reactivity of carbinyloxyl radicals, which is crucial for designing radical-mediated synthetic transformations (Bietti et al., 2005).
Spiroannelation and Rearrangement Reactions
Cyclobutyl phenyl sulfoxide and derivatives have been used in the spiroannelation of cyclopentanone, demonstrating their utility in forming spiro compounds, which are valuable structures in medicinal chemistry and natural product synthesis (Fitjer et al., 1995). Additionally, the rearrangement of cyclobutyl methanol to yield norbornanes and cerapicol highlights the potential of cyclobutyl compounds in complex molecular transformations (El-Hachach et al., 1999).
Safety And Hazards
Propiedades
IUPAC Name |
1-cyclobutyl-3-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c14-12-7-4-10(5-8-12)6-9-13(15)11-2-1-3-11/h4-5,7-8,11H,1-3,6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLGIKWRKQNRTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644607 |
Source


|
| Record name | 1-Cyclobutyl-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2-(4-fluorophenyl)ethyl ketone | |
CAS RN |
898768-88-2 |
Source


|
| Record name | 1-Cyclobutyl-3-(4-fluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclobutyl-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

